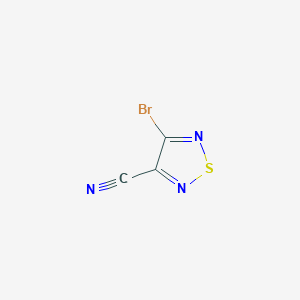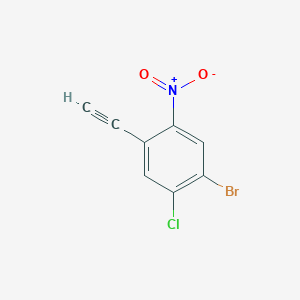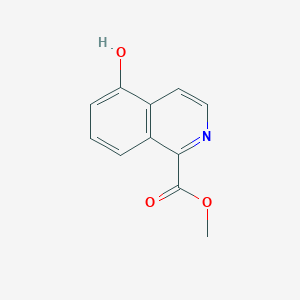
Methyl 5-hydroxyisoquinoline-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-hydroxyisoquinoline-1-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines. These compounds are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxyisoquinoline-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions followed by cyclization . For example, ortho-iodobenzaldehyde can be coupled with terminal acetylenes in the presence of a palladium catalyst, followed by cyclization to form the isoquinoline core .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals .
化学反応の分析
Types of Reactions
Methyl 5-hydroxyisoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinolines .
科学的研究の応用
Methyl 5-hydroxyisoquinoline-1-carboxylate has a wide range of applications in scientific research:
作用機序
The mechanism of action of methyl 5-hydroxyisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects . For example, some isoquinoline derivatives exhibit analgesic activity by interacting with opioid receptors .
類似化合物との比較
Similar Compounds
Indole: Indole is another nitrogen-containing heterocyclic compound with significant biological activity.
Tetrahydroisoquinoline: This compound is a reduced form of isoquinoline and exhibits different chemical and biological properties.
Uniqueness
Methyl 5-hydroxyisoquinoline-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
methyl 5-hydroxyisoquinoline-1-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)10-8-3-2-4-9(13)7(8)5-6-12-10/h2-6,13H,1H3 |
InChIキー |
VKBXPPCGHLPRCX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC=CC2=C1C=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


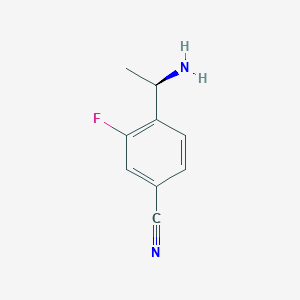

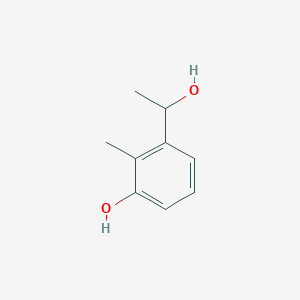
![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)
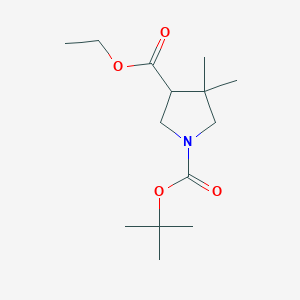
![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
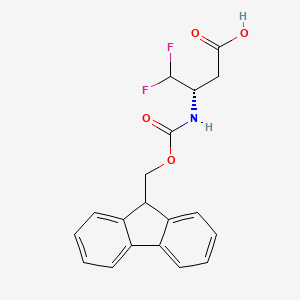
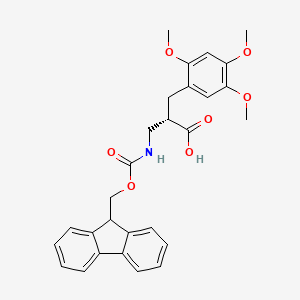
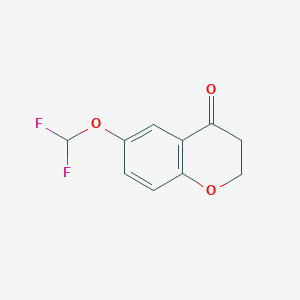
![N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)

